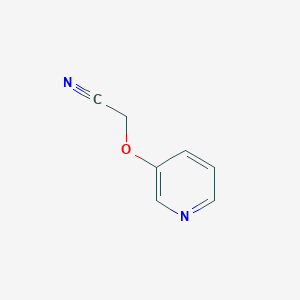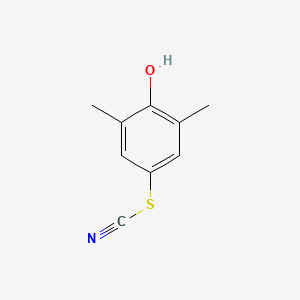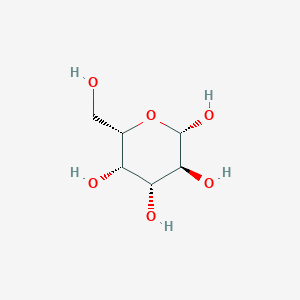
N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester is a synthetic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a pyrazine ring attached to a phenylalanine moiety, which is further esterified with a methyl group. The unique structure of this compound makes it a valuable subject of study in various fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester typically involves the coupling of 2-pyrazinecarboxylic acid with L-phenylalanine methyl ester. This reaction is often facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of pyrazinecarboxylic acid derivatives.
Reduction: Formation of N-(2-Pyrazinylcarbonyl)-L-phenylalaninol.
Substitution: Formation of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes and receptors, modulating their activity. The phenylalanine moiety may facilitate the compound’s binding to protein targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Pyrazinylcarbonyl)-L-tyrosine Methyl Ester
- N-(2-Pyrazinylcarbonyl)-L-tryptophan Methyl Ester
- N-(2-Pyrazinylcarbonyl)-L-histidine Methyl Ester
Uniqueness
N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylalanine moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C15H15N3O3 |
|---|---|
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
methyl (2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoate |
InChI |
InChI=1S/C15H15N3O3/c1-21-15(20)12(9-11-5-3-2-4-6-11)18-14(19)13-10-16-7-8-17-13/h2-8,10,12H,9H2,1H3,(H,18,19)/t12-/m0/s1 |
Clave InChI |
AGZXSMPTQAISJW-LBPRGKRZSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2 |
SMILES canónico |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-Hydroxy-6-methyl-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one](/img/structure/B8791705.png)

![9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B8791737.png)



